ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate
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Overview
Description
ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the ethyl ester and benzoate groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various ester or amide derivatives.
Scientific Research Applications
ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE: is similar to other pyrrole-based compounds with substituted functional groups.
ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE: can be compared to compounds like 2,5-dimethyl-3-(4-nitrophenyl)pyrrole and ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.
Uniqueness
The uniqueness of ETHYL 4-{2,5-DIMETHYL-3-[(E)-({2-[(4-NITROPHENYL)SULFANYL]ACETAMIDO}IMINO)METHYL]-1H-PYRROL-1-YL}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N4O5S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
ethyl 4-[2,5-dimethyl-3-[(E)-[[2-(4-nitrophenyl)sulfanylacetyl]hydrazinylidene]methyl]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H24N4O5S/c1-4-33-24(30)18-5-7-20(8-6-18)27-16(2)13-19(17(27)3)14-25-26-23(29)15-34-22-11-9-21(10-12-22)28(31)32/h5-14H,4,15H2,1-3H3,(H,26,29)/b25-14+ |
InChI Key |
RAEPZTFGNUDROS-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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